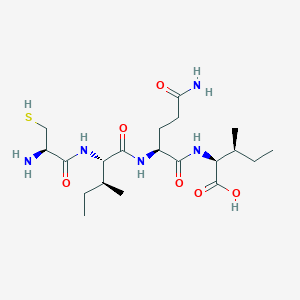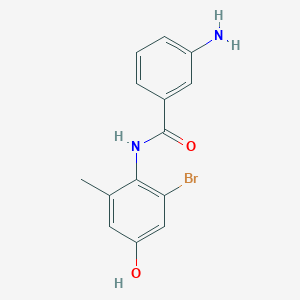
1-(Fluoroethynyl)-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Fluoroethynyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a fluoroethynyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
One common method includes the use of trifluoromethylation reactions, which are important transformations in the research and development of drugs, agrochemicals, and functional materials . The synthetic routes often involve the use of metal catalysts and specific reaction conditions to achieve the desired product.
Industrial production methods for this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
1-(Fluoroethynyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The fluoroethynyl and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Fluoroethynyl)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and pharmaceuticals.
Medicine: It is explored for its potential therapeutic applications, particularly in the design of drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-(Fluoroethynyl)-4-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The fluoroethynyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the desired biological effects.
Comparison with Similar Compounds
1-(Fluoroethynyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Trifluoromethyl)benzene: Lacks the fluoroethynyl group, resulting in different reactivity and applications.
4-(Trifluoromethyl)phenylacetylene: Contains an acetylene group instead of a fluoroethynyl group, leading to variations in chemical behavior and uses.
1-(Fluoroethynyl)benzene:
The uniqueness of this compound lies in the combination of both fluoroethynyl and trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
919791-22-3 |
|---|---|
Molecular Formula |
C9H4F4 |
Molecular Weight |
188.12 g/mol |
IUPAC Name |
1-(2-fluoroethynyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H4F4/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H |
InChI Key |
SYZRLCVCKVIZJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CF)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate](/img/structure/B14183909.png)

![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14183922.png)
![[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid](/img/structure/B14183932.png)
![2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14183934.png)
![N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine](/img/structure/B14183936.png)

![4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate](/img/structure/B14183944.png)
![2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14183953.png)
![4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde](/img/structure/B14183965.png)

![N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14183984.png)

![Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate](/img/structure/B14183992.png)
